molecular formula C8H16ClNO B13890187 trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride

trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride

Cat. No.: B13890187
M. Wt: 177.67 g/mol
InChI Key: XDXGIWFYCWNKNH-WLYNEOFISA-N
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Description

Rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclobutyl group attached to a pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a cyclobutyl halide reacts with the pyrrolidine ring under basic conditions.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods

Industrial production of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrrolidines.

Scientific Research Applications

Rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride, trans: Similar structure with a phenyl group instead of a cyclobutyl group.

    Rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylate hydrochloride, trans: Contains a methoxy group and a carboxylate group.

    Rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans: Features an azido group and an oxan ring.

Uniqueness

Rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3R,4S)-4-cyclobutylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-9-4-7(8)6-2-1-3-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1

InChI Key

XDXGIWFYCWNKNH-WLYNEOFISA-N

Isomeric SMILES

C1CC(C1)[C@H]2CNC[C@@H]2O.Cl

Canonical SMILES

C1CC(C1)C2CNCC2O.Cl

Origin of Product

United States

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